molecular formula C22H26N2O5 B6499601 2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953947-92-7

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B6499601
CAS No.: 953947-92-7
M. Wt: 398.5 g/mol
InChI Key: XUGJMZOWSZEUNV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a morpholine-2-one scaffold via an acetamide bridge. For instance, the 3,4-dimethoxyphenyl group is common in ligands targeting adrenergic or dopaminergic receptors, while the morpholine ring may enhance solubility and bioavailability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-9-8-16(12-19(18)28-2)13-21(25)23-14-22(26)24-10-11-29-20(15-24)17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGJMZOWSZEUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3,4-dimethoxyphenylacetic acid with 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on synthesis, structural features, and physicochemical properties.

Structural Analogues

Compound Name Key Structural Features Synthesis Yield/Notes Biological/Physicochemical Data Reference
Target Compound : 2-(3,4-Dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide 3,4-Dimethoxyphenyl, morpholine-2-one, acetamide bridge Synthesis details not explicitly provided in evidence No direct activity data; inferred from motifs
Rip-B : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Benzamide core, 3,4-dimethoxyphenethylamine side chain 80% yield; m.p. 90°C; NMR data provided Not specified in evidence
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholine-2-one with acetyl and dimethyl substituents; isopropylphenyl acetamide 58% yield; ESI/APCI(+): 347 (M+H); NMR data provided No biological data; structural analysis emphasized
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl ring; planar amide group forming R₂²(10) hydrogen-bond dimers Crystallized via slow evaporation; m.p. 473–475 K Structural similarity to benzylpenicillin lateral chain

Physicochemical and Crystallographic Properties

  • Crystal Packing : The compound in exhibits planar amide groups that form R₂²(10) hydrogen-bonded dimers, stabilizing its crystal lattice . In contrast, morpholine-containing analogues (e.g., ) may adopt less rigid conformations due to the flexibility of the oxygen heterocycle.
  • Solubility : The 3,4-dimethoxyphenyl group in the target compound and Rip-B enhances lipophilicity, whereas morpholine or pyridyl substituents (e.g., ) could modulate solubility via polar interactions .

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